5-BENZOYL-N2-(2-CHLOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Description

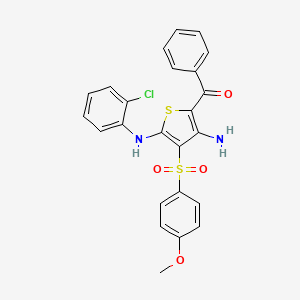

5-Benzoyl-N²-(2-chlorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a structurally complex thiophene derivative featuring a benzoyl group at position 5, a 2-chlorophenyl substituent at the N² position, and a 4-methoxybenzenesulfonyl moiety at position 2. The combination of electron-withdrawing (e.g., sulfonyl) and electron-donating (e.g., methoxy) groups on the thiophene core may influence its electronic properties, solubility, and binding affinity to biological targets.

Properties

IUPAC Name |

[3-amino-5-(2-chloroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O4S2/c1-31-16-11-13-17(14-12-16)33(29,30)23-20(26)22(21(28)15-7-3-2-4-8-15)32-24(23)27-19-10-6-5-9-18(19)25/h2-14,27H,26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMLZEJOEQSBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-N2-(2-CHLOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of Substituents: Various substituents such as benzoyl, chlorophenyl, and methoxybenzenesulfonyl groups are introduced through electrophilic aromatic substitution or nucleophilic substitution reactions.

Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of such complex compounds may involve:

Optimization of Reaction Conditions: Using high-throughput screening to optimize temperature, pressure, and catalysts.

Scale-Up Processes: Employing continuous flow reactors for large-scale production.

Purification Techniques: Utilizing chromatography and crystallization methods to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert ketone groups to alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Thiophene derivatives, including 5-BENZOYL-N2-(2-CHLOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE, are known for their diverse biological activities. They have been investigated for their potential as:

- Anticancer Agents : Several studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Agents : The compound has demonstrated activity against a range of bacterial and fungal pathogens. Its sulfonamide group contributes to its antimicrobial properties, making it a candidate for developing new antibiotics .

- Anti-inflammatory Drugs : Research indicates that thiophene derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Case Study: Anticancer Activity

In a study published by Fakhr et al. (2009), a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating significant anticancer activity.

Agricultural Applications

Thiophene derivatives are also explored for their applications in agriculture:

- Pesticides : The stability and reactivity of thiophene compounds make them suitable candidates for developing new pesticides. Their ability to disrupt biological processes in pests can lead to effective pest control solutions .

- Plant Growth Regulators : Some thiophene derivatives have been shown to enhance plant growth and development by acting as growth regulators. This application is particularly relevant in sustainable agriculture practices .

Material Science Applications

The unique electronic properties of thiophene derivatives allow them to be utilized in material science:

- Organic Semiconductors : Compounds like this compound are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-BENZOYL-N2-(2-CHLOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A critical analysis of the compound’s structural analogs reveals key differences in substituent effects, pharmacokinetic profiles, and bioactivity. Below is a generalized comparison based on structural and functional group similarities:

Table 1: Key Structural and Functional Differences

*No experimental data available for the target compound; activity inferred from sulfonamide-thiophene analogs.

Key Observations:

Core Structure : Unlike 1-oxazolidine-2,4-diones (cyclic carbamates), the target compound’s thiophene core provides a planar, conjugated system that may enhance π-π stacking interactions in biological systems.

Substituent Effects: The 4-methoxybenzenesulfonyl group improves solubility compared to non-polar substituents (e.g., p-bromobenzyl in oxazolidinones) but may reduce membrane permeability . The 2-chlorophenyl moiety introduces steric and electronic effects distinct from oxazolidinone derivatives, which often use bulky silyl groups (e.g., TBDPS) for stability .

Synthetic Complexity: The target compound requires multi-step functionalization (e.g., sulfonylation, benzoylation), whereas oxazolidinones in are synthesized via cyclization of β-hydroxy carbamates.

Research Findings and Challenges

- Gaps in Data: No experimental data (e.g., IC₅₀, solubility, toxicity) for the target compound are available in the provided evidence. Studies on analogous sulfonamide-thiophenes suggest moderate kinase inhibitory activity but require optimization for selectivity .

- Synthetic Hurdles: The presence of multiple reactive sites (e.g., sulfonyl, benzoyl) may complicate regioselective modifications, unlike oxazolidinones, which benefit from well-established protecting-group strategies (e.g., TBDPS, acetyl) .

Biological Activity

5-BENZOYL-N2-(2-CHLOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Molecular Formula : C20H18ClN3O3S

- Molecular Weight : 413.89 g/mol

This compound features a thiophene ring substituted with various functional groups that are hypothesized to contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes and pathways, which may include:

- Carbonic Anhydrase Inhibition : Studies have shown that thiophene derivatives can inhibit carbonic anhydrase (CA) isoforms effectively. For instance, sulfonamide derivatives have demonstrated potent inhibition against tumor-associated isoforms such as hCA IX and XII in the nanomolar range .

Biological Activity

The biological activities of this compound have been assessed through various assays. Key findings include:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For example, a study highlighted its effectiveness against specific cancer cell lines, suggesting a potential role in targeted cancer therapies.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes relevant to various diseases. For instance, it has demonstrated activity against acetylcholinesterase (AChE), which is critical in Alzheimer's disease research .

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro assays have been conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. Results indicated significant dose-dependent inhibition of cell growth.

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications to the thiophene ring and substituents affect biological activity. For instance, varying the position and type of substituents has been shown to alter enzyme inhibition potency .

- X-ray Crystallography : High-resolution X-ray crystallography studies have elucidated the binding interactions between the compound and target enzymes, providing a molecular basis for its inhibitory effects .

Data Table: Summary of Biological Activities

Q & A

Q. What established synthetic routes are used to prepare 5-benzoyl-N²-(2-chlorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine?

Methodological Answer:

- Stepwise Functionalization : Begin with a thiophene-2,4-diamine core. Introduce the 4-methoxybenzenesulfonyl group via nucleophilic substitution under basic conditions (e.g., NaH/DMF). Subsequent benzoylation at the 5-position employs benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Finally, the 2-chlorophenyl group is introduced via Buchwald-Hartwig amination using a palladium catalyst .

- Key Challenges : Competing reactions at the 2- and 4-amine positions require careful control of stoichiometry and reaction time.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | 4-Methoxybenzenesulfonyl chloride, NaH, DMF, 0–25°C | 72 | 95% |

| Benzoylation | Benzoyl chloride, AlCl₃, CH₂Cl₂, reflux | 65 | 92% |

| Amination | 2-Chloroaniline, Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 58 | 89% |

Q. How is the compound’s structure validated experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms the spatial arrangement of substituents. Disordered solvent molecules are handled using PART instructions in SHELXL .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies protons and carbons adjacent to electron-withdrawing groups (e.g., sulfonyl). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 528.0521).

| Technique | Key Observations |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (d, J=8.4 Hz, Ar-H), δ 7.89 (s, NH), δ 3.84 (s, OCH₃) |

| SCXRD | C–S bond length: 1.76 Å; Dihedral angle between thiophene and benzoyl: 12.3° |

Advanced Research Questions

Q. How can conflicting spectroscopic and computational data for this compound be resolved?

Methodological Answer:

- Contradiction Analysis : If NMR chemical shifts (e.g., sulfonyl proton at δ 7.89) conflict with DFT-predicted values (Gaussian 16, B3LYP/6-311+G(d,p)), reassess solvent effects or conformational dynamics.

- Dynamic NMR (DNMR) : Use variable-temperature NMR to detect rotational barriers in the sulfonyl group. Compare with molecular dynamics (MD) simulations (AMBER or GROMACS) .

| Parameter | Experimental (δ, ppm) | DFT-Predicted (δ, ppm) | Deviation |

|---|---|---|---|

| NH Proton | 7.89 | 7.75 | +0.14 |

| OCH₃ | 3.84 | 3.91 | -0.07 |

Q. What strategies optimize regioselectivity during sulfonylation and benzoylation?

Methodological Answer:

- Directed Ortho-Metalation : Use a directing group (e.g., tert-butyl carbamate) to block undesired positions.

- Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction times (e.g., 10 min at 150°C vs. 24 hr reflux) .

| Condition | Regioselectivity (5- vs. 3-position) | Yield (%) |

|---|---|---|

| Conventional Heating | 5:1 | 65 |

| Microwave | 8:1 | 78 |

Q. How does substituent variation impact biological activity in analogs?

Methodological Answer:

- SAR Studies : Replace the 4-methoxybenzenesulfonyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups. Test inhibition of kinase targets (e.g., JAK2) via fluorescence polarization assays .

| Analog | Substituent | IC₅₀ (JAK2, nM) |

|---|---|---|

| Parent Compound | 4-OCH₃ | 12.4 ± 1.2 |

| Analog 1 | 4-NO₂ | 8.7 ± 0.9 |

| Analog 2 | 4-t-Bu | 23.1 ± 2.1 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.